1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride
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Description
1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O2 and its molecular weight is 217.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Enolethers Synthesis : The compound has been utilized in the synthesis of azepino[4,5-b]quinoxalines and pyridopyrazino[2,3-d]azepines through reactions with primary amines and ammonia, followed by heating to yield 1-alkyl-1H-azepine-4,5-diones by elimination of ethanol or amine (Bonacorso, Mack, & Effenberger, 1995).
Fused Pyrimidine Derivatives : The compound is involved in thermal ene reactions leading to pyrimido[4,5-b]azepine derivatives. This is significant in the study of fused pyrimidine structures and their potential applications (Inazumi et al., 1994).
Reaction with α-Amino Acid Derivatives : Reactions of this compound with α-amino acid derivatives lead to azomethine ylides and pyrimido[4,5-b]azepine derivatives, indicating its utility in complex chemical reactions and compound synthesis (Inazumi et al., 1994).
Anti-corrosion Applications : In a study, tetrahydropyrimido-triazepine derivatives, a similar class of compounds, demonstrated significant efficiency as anti-corrosion additives, suggesting potential industrial applications of such compounds (Benhiba et al., 2020).
Cyclization and Expansion Reactions : Studies have shown the compound's involvement in novel ring cyclization–expansion reactions, highlighting its role in the synthesis of diverse nitrogen-containing heterocycles (Roxburgh & Banting, 2006).
Biological Applications
Antimicrobial Activities : Certain derivatives, like bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, have shown promising antimicrobial activity against various bacteria and fungus, indicating potential pharmaceutical applications (Aksinenko et al., 2016).
Anti-inflammatory Properties : Some derivatives, such as hexahydropyrimido[1,2-a]azepine derivatives, have been synthesized as potential anti-inflammatory agents with better safety profiles, showing efficacy in inhibiting COX enzymes (Hassanein et al., 2021).
Properties
IUPAC Name |
1,5,6,7,8,9-hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-5-2-1-3-9-4-6(5)10-8(13)11-7;/h9H,1-4H2,(H2,10,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNCVRPRVISZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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